3,3-Dimethylpiperidin-2-one
Overview
Description
3,3-Dimethylpiperidin-2-one: is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidin-2-one, where two methyl groups are attached to the third carbon atom of the piperidine ring
Mechanism of Action
Target of Action
A related compound, (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone, has been reported to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a variety of physiological processes, including immune response and regulation of inflammation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target protein .
Biochemical Pathways
Corticosteroids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body .
Result of Action
Based on its potential target, it could influence the activity of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially affecting corticosteroid levels and related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methylating agents. For instance, the reaction of piperidin-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the use of Grignard reagents, where piperidin-2-one is reacted with methylmagnesium bromide to introduce the methyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding amine, 3,3-Dimethylpiperidine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like amines or alcohols to form imines or acetals, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: 3,3-Dimethylpiperidine.
Substitution: Imines, acetals, and other substituted derivatives.
Scientific Research Applications
3,3-Dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key building block in the synthesis of drugs targeting various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Piperidin-2-one: The parent compound without the methyl groups.
3-Methylpiperidin-2-one: A derivative with a single methyl group at the third carbon.
4-Methylpiperidin-2-one: A derivative with a methyl group at the fourth carbon.
Comparison: 3,3-Dimethylpiperidin-2-one is unique due to the presence of two methyl groups at the third carbon, which can influence its chemical reactivity and physical properties. Compared to piperidin-2-one, the dimethyl derivative may exhibit different solubility, boiling point, and reactivity patterns. The additional methyl groups can also impact the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3,3-dimethylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6(7)9/h3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGTVWAYTIKLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459699 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-83-5 | |
Record name | 3,3-dimethylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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